4-Desamine-4-hydroxy triamterene
Overview
Description
Scientific Research Applications
4-Desamine-4-hydroxy triamterene has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for quality control and method development.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new diuretics and antihypertensive agents.
Industry: It is used in the pharmaceutical industry for the synthesis of related compounds and as an intermediate in the production of other drugs.
Mechanism of Action
Target of Action
4-Desamine-4-hydroxy triamterene, also known as 2,7-Diamino-6-phenylpteridin-4-ol, is a derivative of the drug triamterene . Triamterene is a potassium-sparing diuretic used in the treatment of edema and in the management of hypertension . It primarily works on the distal nephron in the kidneys .
Mode of Action
Triamterene promotes the excretion of sodium ions and water while decreasing the potassium excretion in the distal part of the nephron in the kidneys by working on the lumenal side . Due to its effects on increased serum potassium levels, triamterene is associated with a risk of producing hyperkalemia .
Pharmacokinetics
Triamterene and its fixed combinations with hydrochlorothiazide are rapidly absorbed following oral administration; peak plasma concentrations are achieved within 1–4 hours . Interindividual variation in the degree of absorption has been reported . Triamterene undergoes metabolism to form 4’-hydroxytriamterene, which is further transformed to form the major metabolite, 4′-hydroxytriamterene sulfate .
Action Environment
The action of triamterene can be influenced by various environmental factors. For instance, the enzyme trans-4-Hydroxy-L-proline (Hyp) dehydratase (HypD), which is abundant in the healthy human gut microbiome, has been found to have its activity mediated by the Hyp substrate protonation state . . This suggests that the action of this compound could potentially be influenced by similar environmental factors.
Future Directions
Preparation Methods
The synthesis of 4-Desamine-4-hydroxy triamterene involves several steps. One common method includes the hydroxylation of triamterene to form 4-hydroxy triamterene, followed by the removal of the amine group to yield this compound . The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to facilitate the hydroxylation and deamination processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Desamine-4-hydroxy triamterene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound back to its amine form or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Desamine-4-hydroxy triamterene can be compared with other similar compounds, such as:
Triamterene: The parent compound, which is a well-known potassium-sparing diuretic.
Amiloride: Another potassium-sparing diuretic with a similar mechanism of action.
Hydrochlorothiazide: A thiazide diuretic often used in combination with triamterene for enhanced diuretic effects.
Properties
IUPAC Name |
2,7-diamino-6-phenyl-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZYJMZMGMKNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172990 | |
Record name | 4-Desamine-4-hydroxy triamterene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19375-89-4 | |
Record name | 4-Desamine-4-hydroxy triamterene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019375894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Desamine-4-hydroxy triamterene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-DIAMINO-6-PHENYL-4-PTERIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROE0D6VT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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